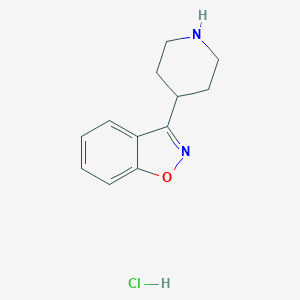

3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRIOVDBNNWSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride: A Cornerstone Intermediate in Neuroleptic Drug Synthesis

Abstract: This technical guide provides a comprehensive overview of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3), a pivotal intermediate in the synthesis of several atypical antipsychotic drugs. This document delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies. It further explores its critical role as a molecular scaffold in the development of neuroleptic agents, most notably Risperidone, and touches upon its expanding applications in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this important compound.

Introduction and Significance

In the landscape of pharmaceutical chemistry, the efficiency and success of synthesizing active pharmaceutical ingredients (APIs) often hinge on the quality and accessibility of key intermediates. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a preeminent example of such a compound, serving as the foundational building block for a class of benzisoxazole-derived atypical antipsychotics.[1] Its structure, which combines a fluorinated benzisoxazole ring with a reactive piperidine moiety, is integral to the pharmacological profile of blockbuster drugs like Risperidone, Paliperidone, and Iloperidone, used in the treatment of schizophrenia and bipolar disorder.[2]

The development of this intermediate was a critical step in advancing treatments for psychiatric disorders. Structure-activity relationship (SAR) studies have consistently shown that the presence of a 6-fluoro substituent on the benzisoxazole ring confers maximum neuroleptic activity.[3] This guide aims to consolidate the technical knowledge surrounding this compound, providing an authoritative resource for its synthesis, characterization, and application.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective use in synthesis and research. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a white to off-white crystalline powder known for its stability under standard conditions.

Caption: Chemical Structure of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride.

The hydrochloride salt form enhances the compound's solubility and stability, facilitating easier handling and purification in both laboratory and industrial settings.[4]

| Property | Value | Reference(s) |

| Chemical Name | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | [5] |

| Synonyms | R-56109 hydrochloride, 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine hydrochloride | [6][7] |

| CAS Number | 84163-13-3 | |

| Molecular Formula | C₁₂H₁₄ClFN₂O | [5] |

| Molecular Weight | 256.70 g/mol | [2][5] |

| Appearance | White to Yellow Powder or Crystals | |

| Melting Point | ~300-301°C | [8] |

| Boiling Point | 387.3°C at 760 mmHg | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |

| Storage | Keep in a dark place, sealed in dry, room temperature |

Synthesis and Manufacturing Considerations

The synthesis of high-purity 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a well-established process, optimized for yield and environmental considerations. Modern methodologies often employ a "one-pot" approach to minimize intermediate isolation steps, thereby improving efficiency and reducing costs.[9]

The general pathway involves the reaction of a substituted benzoyl piperidine with hydroxylamine to form an oxime, which then undergoes an intramolecular cyclization to form the benzisoxazole ring system.

Caption: General synthesis workflow for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.

Experimental Protocol: One-Pot Synthesis

This protocol describes an efficient, self-validating synthesis that reduces environmental impact by replacing traditional acid-binding agents like triethylamine with an inorganic base that also serves as the cyclization catalyst.[9]

-

Dissolution: Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride (1 equivalent) in a suitable alcohol solvent, such as methanol.

-

Oxime Formation: Add hydroxylamine hydrochloride (1-2 equivalents) to the solution.

-

Base Addition and Cyclization: Add an inorganic base, typically potassium hydroxide (3-5 equivalents), to the mixture. The base serves a dual purpose: it acts as an acid scavenger for the oximation step and catalyzes the subsequent intramolecular cyclization.

-

Reaction: Heat the reaction mixture to 40-65°C and maintain for 5-72 hours, monitoring progress by TLC or HPLC. The choice of KOH is often preferred as it can lead to fewer byproducts compared to other bases.[10]

-

Acidification and Precipitation: Upon completion, cool the mixture and carefully add concentrated hydrochloric acid dropwise. This step protonates the piperidine nitrogen and precipitates the desired hydrochloride salt.

-

Isolation: Cool the slurry to 0-5°C and hold for 1-3 hours to ensure complete crystallization.

-

Purification: Filter the solid product, wash with cold solvent, and dry under vacuum to yield high-purity 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.[9] Purity is confirmed via HPLC, typically achieving >99.5%.[10]

The Role in Atypical Antipsychotic Synthesis

The primary and most significant application of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is its role as a key intermediate in the synthesis of Risperidone.[11] The final step in Risperidone synthesis is a nucleophilic substitution (N-alkylation) reaction where the secondary amine of the piperidine ring is alkylated.

Caption: Reaction schematic for the synthesis of Risperidone.

Experimental Protocol: Synthesis of Risperidone

This procedure outlines the condensation reaction to form Risperidone, showcasing an improved method that avoids solvents like DMF for a more environmentally friendly process.[11][12]

-

Reactant Charging: In a suitable reaction vessel, charge 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent).[12]

-

Solvent and Base Addition: Add a solvent such as acetonitrile or isopropanol, followed by a base like sodium carbonate (Na₂CO₃) and a catalytic amount of potassium iodide (KI).[11] The base neutralizes the HCl salt and facilitates the nucleophilic attack of the piperidine nitrogen.

-

Reaction: Heat the mixture to reflux (e.g., ~60°C in acetonitrile) and stir for 16-24 hours.[1] Monitor the reaction for completion using HPLC.

-

Work-up and Isolation: After cooling, the reaction mixture can be quenched with water. The crude Risperidone product precipitates as a solid.

-

Purification: Filter the crude solid, wash thoroughly with water, and dry. The product is then purified by recrystallization from a suitable solvent system (e.g., DMF/isopropanol or isopropanol alone) to yield Risperidone with a purity of >99.5%.[11][12]

Broader Applications and Future Directions

While its role in synthesizing established antipsychotics is well-documented, the versatile scaffold of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride makes it a valuable starting point for broader drug discovery efforts.[2] Researchers have successfully utilized this intermediate to develop novel compounds with a range of potential therapeutic activities.

-

Antiproliferative Agents: Studies have demonstrated that synthesizing derivatives by substituting the N-terminal of the piperidine ring with various heterocyclic moieties can lead to compounds with potent antiproliferative activity against several human carcinoma cell lines, including HeLa, HT-29, and MCF-7.[13]

-

Antimicrobial and Antidepressant Research: The molecular framework is also being explored for the development of new antimicrobial and antidepressant agents, leveraging its ability to be easily modified via reactions like acylation, sulfonylation, and N-alkylation to create diverse chemical libraries.[2]

These explorations underscore the compound's value not just as a manufacturing intermediate, but as a versatile platform for medicinal chemistry innovation.

Analytical Characterization

Ensuring the purity and identity of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is critical for its use in pharmaceutical manufacturing. A standard battery of analytical techniques is employed for its characterization:

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities.

-

Nuclear Magnetic Resonance (¹H NMR): Used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons.

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the molecule.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the characteristic functional groups present in the molecule.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure personnel safety. The compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.[6]

| Hazard Class | GHS Code(s) | Precautionary Statement(s) | Reference(s) |

| Acute Toxicity | H301 (Oral) | P270: Do not eat, drink or smoke when using this product. | [14] |

| Irritation | H315, H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | |

| Environmental | H411 | P273: Avoid release to the environment. | [14] |

Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15] Storage: Store in a tightly sealed container in a dry, cool, and dark place to prevent degradation.

Conclusion

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is more than a mere chemical intermediate; it is a key enabler of modern neuroleptic therapies. Its well-defined synthesis, versatile reactivity, and crucial role in forming the pharmacologically active core of drugs like Risperidone make it an indispensable compound in the pharmaceutical industry. As research continues to uncover new therapeutic applications for its derivatives, its importance is set to grow, solidifying its status as a cornerstone of medicinal chemistry and drug development.

References

-

A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). NISCAIR Online Periodicals Repository. Retrieved from [Link]

- US Patent 6,750,341 B2 - Preparation of risperidone. (2004). Google Patents.

-

Production Route of Risperidone. (n.d.). LookChem. Retrieved from [Link]

-

Synthesis of related substances of antipsychotic drug Risperidone. (2021). The Pharma Innovation Journal. Retrieved from [Link]

-

Exploring 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride: A Key Risperidone Intermediate. (n.d.). Pharmaffiliates. Retrieved from [Link]

- WO2009012721A1 - Process for the preparation of risperidone. (2009). Google Patents.

-

Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761-9. Retrieved from [Link]

-

R-56109 hydrochloride. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. (n.d.). Corey Organics. Retrieved from [Link]

-

Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27, 534–542. Retrieved from [Link]

- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. (2020). Google Patents.

-

5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). MDPI. Retrieved from [Link]

-

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. ossila.com [ossila.com]

- 3. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. leapchem.com [leapchem.com]

- 5. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]

- 6. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]

- 8. 84163-16-6 CAS MSDS (5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 12. Risperidone synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. downloads.ossila.com [downloads.ossila.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl

This guide provides a comprehensive overview of the essential physicochemical properties of 3-(4-Piperidinyl)-1,2-benzisoxazole hydrochloride (HCl). This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals, particularly atypical antipsychotic agents. A thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals to ensure consistency, quality, and efficacy in their work. While direct, in-depth studies on the non-fluorinated parent compound are limited in publicly available literature, this guide synthesizes available data, draws logical inferences from its closely related fluorinated analogs, and presents standardized methodologies for its complete characterization.

Chemical Identity and Structure

3-(4-Piperidinyl)-1,2-benzisoxazole HCl is a heterocyclic compound featuring a benzisoxazole moiety linked to a piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.[1]

Molecular Formula: C₁₂H₁₅ClN₂O[2]

Molecular Weight: 238.71 g/mol [2]

CAS Number: 84163-22-4[1]

Synonyms: 3-(Piperidin-4-yl)benzo[d]isoxazole Hydrochloride, 4-(1,2-Benzisoxazol-3-yl)piperidine Hydrochloride[3]

The structural integrity of this molecule is the foundation of its biological activity and chemical reactivity. The benzisoxazole ring system and the basic nitrogen of the piperidine ring are key features influencing its pharmacological and physicochemical properties.

Synthesis and Molecular Architecture

The synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole and its derivatives typically involves a multi-step process. While specific protocols for the non-fluorinated version are not extensively detailed in the cited literature, a general and robust synthetic strategy can be extrapolated from the well-documented synthesis of its fluorinated analogs.[4][5] A common approach involves the cyclization of an appropriately substituted oxime precursor.

Below is a generalized workflow for the synthesis, illustrating the key chemical transformations.

Caption: Generalized synthetic workflow for 3-(4-Piperidinyl)-1,2-benzisoxazole HCl.

This process highlights the critical stages of forming the core structure, with the final step ensuring the desired salt form for improved handling and bioavailability.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for formulation development, quality control, and predicting the in vivo behavior of a drug substance.

Solubility

The solubility of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl is a critical parameter influencing its absorption and bioavailability. As a hydrochloride salt, it is expected to have improved aqueous solubility compared to its free base form.[1]

| Solvent | Solubility | Reference |

| DMSO | Slightly Soluble | [6] |

| Methanol | Slightly Soluble | [6] |

| Water | Slightly Soluble | [6] |

Note: The solubility data is for the hydrochloride salt. The fluorinated analogs also exhibit slight solubility in these solvents.

Melting Point

The melting point is a key indicator of purity and polymorphic form. For the closely related fluorinated analogs, the melting points are reported to be high, often with decomposition.

| Compound | Melting Point (°C) |

| 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | ~298 (decomposition) |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | 293-295 |

It is anticipated that 3-(4-Piperidinyl)-1,2-benzisoxazole HCl will also have a high melting point, likely with decomposition, characteristic of a stable crystalline salt.

pKa

The acid dissociation constant (pKa) is vital for predicting the ionization state of a molecule at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. 3-(4-Piperidinyl)-1,2-benzisoxazole possesses two key ionizable groups: the piperidine nitrogen and the benzisoxazole ring.

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability.[12] A thorough polymorph screen is a critical step in drug development to identify the most stable and suitable form for formulation.[13][14][15][16]

A comprehensive polymorphism study for 3-(4-Piperidinyl)-1,2-benzisoxazole HCl would involve recrystallization from a variety of solvents under different conditions (e.g., temperature, pressure, and evaporation rate).[16][17] The resulting solid forms would then be characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Caption: A typical workflow for a pharmaceutical polymorph screen.

Stability and Degradation

Understanding the stability of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl is essential for determining its shelf-life and appropriate storage conditions. Forced degradation studies are employed to identify potential degradation pathways and products.[18][19][20][21]

Potential Degradation Pathways:

-

Hydrolysis: The benzisoxazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The piperidine ring and the benzisoxazole moiety could be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.

A comprehensive stability study would involve subjecting the compound to stress conditions as per ICH guidelines (e.g., heat, humidity, acid/base hydrolysis, oxidation, and photolysis). The degradation products would then be identified and characterized using techniques like HPLC-MS.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The spectra would show characteristic peaks for the aromatic protons of the benzisoxazole ring and the aliphatic protons of the piperidine ring.[22][23]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[24] Characteristic absorption bands for the C=N of the isoxazole, the aromatic C-H, and the aliphatic C-H bonds would be expected.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is crucial for determining the purity of the compound and quantifying any related substances or degradation products.[12][25][26][27][28] A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to study polymorphic transitions.[29][30][31][32][33]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the presence of solvates or hydrates.[29][30][33]

Pharmacological Context

3-(4-Piperidinyl)-1,2-benzisoxazole HCl serves as a crucial building block in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone.[9][34][35] These drugs are known to act as antagonists at dopamine D₂ and serotonin 5-HT₂A receptors.[9] The benzisoxazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[35] The physicochemical properties of the core intermediate directly influence the properties of the final active pharmaceutical ingredient (API).

Conclusion

This technical guide has provided a detailed examination of the key physicochemical characteristics of 3-(4-Piperidinyl)-1,2-benzisoxazole HCl. While some data has been inferred from its well-studied fluorinated analogs, the presented methodologies provide a robust framework for its comprehensive characterization. A thorough understanding and control of these properties are essential for the successful development of safe, stable, and effective pharmaceutical products derived from this important intermediate.

References

- Prasad, S. et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure–activity relationship study.

- BenchChem (2025).

- Strupczewski, J. T. et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 28(6), 761–769.

- Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed.

- AK Scientific, Inc. 3-(Piperidin-4-yl)benzo[d]isoxazole Hydrochloride. AK Scientific, Inc..

- Kilbile, J. T. et al. Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)

- LeapChem. This compound丨CAS 84163-22-4. LeapChem.

- Spectral Assignments and Reference D

- Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor.

- Cas 84163-22-4,this compound.

- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC - NIH.

- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.

- DSC and TGA of hydrochloride salt. | Download Scientific Diagram.

- Characterization of Hydrochloride and Tann

- This compound.

- Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology.

- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Ossila.

- A Practical Guide to Pharmaceutical Polymorph Screening & Selection. (PDF).

- Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek.

- Polymorph screening in pharmaceutical development.

- How DSC Assists in Characterizing Active Pharmaceutical Ingredients.

- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.

- Pharmaceutical Polymorphism Screening & Selection.

- Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods. NIH.

- Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Research Explorer - The University of Manchester.

- Polymorph Screening Methods. Pharmaceutical Networking.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).

- Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.

- Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. SciELO.

- development and validation of new rp-hplc method for determin

- Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium.

- Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.

- R-56109 hydrochloride | C12H14ClFN2O | CID 11334359. PubChem - NIH.

- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3. ChemicalBook.

- Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram.

- Stress Testing: The Chemistry of Drug Degradation | Request PDF.

- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIV

- Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group.

- Stress Testing: The Chemistry of Drug Degrad

- Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed.

- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.

- Stress Testing: The Chemistry of Drug Degrad

- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. CAS Common Chemistry.

Sources

- 1. leapchem.com [leapchem.com]

- 2. aksci.com [aksci.com]

- 3. This compound [lgcstandards.com]

- 4. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. peerj.com [peerj.com]

- 8. Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. ijrm.humanjournals.com [ijrm.humanjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. criver.com [criver.com]

- 16. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 17. pharmtech.com [pharmtech.com]

- 18. researchgate.net [researchgate.net]

- 19. Stress Testing: The Chemistry of Drug Degradation | Semantic Scholar [semanticscholar.org]

- 20. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. taylorfrancis.com [taylorfrancis.com]

- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 23. rsc.org [rsc.org]

- 24. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]

- 25. appconnect.in [appconnect.in]

- 26. medicalpaper.net [medicalpaper.net]

- 27. ptfarm.pl [ptfarm.pl]

- 28. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 29. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 32. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 33. researchgate.net [researchgate.net]

- 34. ossila.com [ossila.com]

- 35. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of 3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives: A Technical Guide to their Mechanism of Action

Introduction: A Scaffold of Clinical Significance

The 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold represents a cornerstone in the development of modern psychopharmacological agents. This heterocyclic structure is the core pharmacophore for several highly successful second-generation (atypical) antipsychotics, including risperidone, its active metabolite paliperidone, and iloperidone.[1] These drugs have become indispensable tools in the management of schizophrenia and other psychotic disorders, largely due to a pharmacological profile that balances efficacy against positive symptoms with an improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS) compared to first-generation agents.[2][3]

The therapeutic activity of these derivatives is not attributed to a single, isolated molecular interaction but rather to a complex interplay of effects across multiple neurotransmitter systems.[4] This guide provides an in-depth technical examination of the mechanism of action of 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives, moving from primary receptor engagement and downstream signaling cascades to the experimental methodologies used to elucidate and validate these interactions. The objective is to equip researchers and drug development professionals with a comprehensive understanding of the causality behind the clinical profile of this important class of compounds.

Core Pharmacological Target Engagement: The D₂/5-HT₂ₐ Hypothesis

The defining characteristic of atypical antipsychotics, including the benzisoxazole derivatives, is their combined antagonist activity at dopamine type 2 (D₂) and serotonin type 2A (5-HT₂ₐ) receptors.[5][6] This dual blockade is central to their therapeutic efficacy and improved tolerability.

-

Dopamine D₂ Receptor Antagonism : The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is responsible for the positive symptoms of the disorder, such as hallucinations and delusions.[7] Like all effective antipsychotics, benzisoxazole derivatives block postsynaptic D₂ receptors in this pathway, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[8] However, potent D₂ blockade in the nigrostriatal pathway is also strongly associated with the motor side effects (EPS) common with older, typical antipsychotics.[9]

-

Serotonin 5-HT₂ₐ Receptor Antagonism : The key innovation of atypical antipsychotics lies in their potent blockade of 5-HT₂ₐ receptors.[10] Serotonergic neurons exert an inhibitory influence on dopamine release in several brain regions, including the nigrostriatal and mesocortical pathways. By blocking 5-HT₂ₐ receptors, these drugs "release the brake" on dopamine, increasing its release in the striatum. This localized increase in dopamine competes with the drug at D₂ receptors, effectively mitigating the D₂ blockade and lowering the risk of EPS.[11] Furthermore, this mechanism is thought to enhance dopamine release in the mesocortical pathway, which may help alleviate the negative and cognitive symptoms of schizophrenia.[7][12]

The relative affinity for these two receptors is a critical determinant of a drug's profile. A high 5-HT₂ₐ to D₂ binding affinity ratio is a hallmark of this class of compounds.[7]

Comparative Receptor Binding Profiles

The clinical profile of each derivative is dictated by its unique receptor binding fingerprint.[4] Beyond D₂ and 5-HT₂ₐ, these compounds interact with several other G-protein coupled receptors (GPCRs), which largely contribute to their side-effect profiles. The table below summarizes the binding affinities (Ki, nM) for key derivatives. A lower Ki value indicates a higher binding affinity.

| Receptor | Risperidone (Ki, nM) | Paliperidone (9-hydroxyrisperidone) (Ki, nM) | Iloperidone (Ki, nM) |

| Dopamine D₂ | 3.1 - 5.9 | 4.8 - 5.9 | 5.6 - 6.3 |

| Serotonin 5-HT₂ₐ | 0.16 - 0.4 | 0.23 - 1.1 | 0.3 - 0.5 |

| 5-HT₂ₐ / D₂ Ratio | ~12 | ~10 | ~13 |

| Adrenergic α₁ | 0.8 - 1.7 | 1.1 - 3.2 | 0.3 - 0.8 |

| Adrenergic α₂ | 1.3 - 7.3 | 4.1 - 18 | 0.2 - 0.7 |

| Histamine H₁ | 2.1 - 4.2 | 8.1 - 11 | 1.7 - 2.2 |

| Muscarinic M₁ | >1000 | >1000 | >1000 |

(Data compiled from multiple sources. Absolute values may vary between studies but relative affinities are consistent).[7][13][14]

Insights from the Data:

-

High 5-HT₂ₐ/D₂ Ratio: All three compounds exhibit significantly higher affinity for 5-HT₂ₐ than for D₂ receptors, consistent with their classification as atypical antipsychotics.

-

Adrenergic and Histaminergic Activity: Potent antagonism at α₁-adrenergic and H₁-histaminergic receptors is observed. This explains common side effects such as orthostatic hypotension (α₁ blockade) and sedation and weight gain (H₁ blockade).[10][12]

-

Low Muscarinic Activity: The negligible affinity for muscarinic M₁ receptors means these drugs are associated with a very low incidence of anticholinergic side effects (e.g., dry mouth, constipation, blurred vision).[13]

Molecular Mechanisms & Signaling Cascades

Antagonism at the receptor level initiates a cascade of intracellular events. Understanding these pathways is crucial for comprehending the full scope of the drugs' effects.

Dopamine D₂ Receptor Signaling Pathway

The D₂ receptor is canonically coupled to the Gαi/o family of inhibitory G-proteins.[15]

-

Basal State: In the absence of an agonist, the Gαi/o protein is in an inactive, GDP-bound state.

-

Dopamine Activation: Binding of dopamine promotes a conformational change in the D₂ receptor, causing it to act as a Guanine nucleotide Exchange Factor (GEF). It catalyzes the exchange of GDP for GTP on the Gαi subunit.

-

Signal Transduction: The active, GTP-bound Gαi subunit dissociates from the Gβγ dimer. Gαi-GTP proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[16]

-

Antagonism: 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives competitively bind to the D₂ receptor, preventing dopamine from binding and activating this cascade. This action disinhibits adenylyl cyclase, thereby normalizing cAMP levels in the face of excessive dopaminergic tone.[17]

Presynaptically, D₂ autoreceptors function to inhibit dopamine synthesis and release.[18] Antagonism of these autoreceptors can paradoxically increase dopamine release, a complex effect that contributes to the overall pharmacology of these drugs.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is coupled to the Gαq/11 family of G-proteins, which activates an entirely different downstream pathway.[19]

-

Serotonin Activation: Binding of serotonin (5-HT) to the 5-HT₂ₐ receptor activates the associated Gαq protein, causing the exchange of GDP for GTP.

-

Signal Transduction: The activated Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).[20]

-

Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). DAG remains in the membrane and, along with the increased Ca²⁺, activates Protein Kinase C (PKC).[21]

-

Antagonism: Benzisoxazole derivatives block the 5-HT₂ₐ receptor, preventing serotonin from initiating this signaling cascade and thereby modulating neuronal excitability and neurotransmitter release.[22]

Investigating the Mechanism of Action: Experimental Methodologies

Elucidating the complex pharmacology of these derivatives requires a multi-tiered experimental approach, progressing from in vitro binding and functional assays to in vivo behavioral models.

Part A: Quantifying Receptor Affinity with Radioligand Binding Assays

Causality & Rationale: Before assessing function, it is imperative to determine if and how strongly a compound binds to its putative targets. Radioligand binding assays are the gold standard for quantifying the affinity of a drug for a receptor.[23] The principle is competitive displacement: a test compound (unlabeled "cold" ligand) competes with a radioactive ligand ("hot" ligand) of known high affinity for a finite number of receptors in a tissue homogenate or cell membrane preparation. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be converted to the inhibition constant (Ki) to provide a standardized measure of affinity.[24]

Step-by-Step Protocol: Competitive [³H]Spiroperidol Binding for D₂ Receptors

-

Tissue Preparation: Homogenize rat striatal tissue (a region rich in D₂ receptors) in ice-cold Tris-HCl buffer. Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of membrane preparation.

-

A fixed concentration of [³H]Spiroperidol (e.g., 0.2 nM).

-

Increasing concentrations of the benzisoxazole test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For "total binding" wells, add assay buffer instead of the test compound.

-

For "non-specific binding" wells, add a high concentration of a non-radioactive D₂ antagonist (e.g., 10 µM haloperidol) to saturate all D₂ receptors.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter, while the free ligand passes through.

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining free ligand. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part B: Assessing Functional Activity with Second Messenger Assays

Causality & Rationale: A binding assay confirms affinity but does not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays are essential to characterize the compound's effect on receptor-mediated signaling.[25][26] These assays measure the downstream consequences of receptor activation, such as the generation of second messengers. For the Gαq-coupled 5-HT₂ₐ receptor, a common approach is to measure the mobilization of intracellular calcium.[27]

Step-by-Step Protocol: Fluo-4 Calcium Flux Assay for 5-HT₂ₐ Antagonism

-

Cell Culture: Plate HEK293 cells stably expressing the human 5-HT₂ₐ receptor into a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate in the dark at 37°C for 1 hour. The AM ester allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator inside.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the benzisoxazole test compound to the wells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.

-

Agonist Challenge & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence. Inject a fixed concentration of a 5-HT₂ₐ agonist (e.g., serotonin) that elicits a submaximal response (EC₈₀) into all wells.

-

Data Acquisition: Immediately after agonist injection, continuously record the fluorescence intensity over time (e.g., for 2-3 minutes). Binding of Ca²⁺ to the dye causes a significant increase in fluorescence.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response as a percentage of the control (agonist only) response against the log concentration of the antagonist test compound.

-

Fit the resulting inhibition curve using non-linear regression to determine the IC₅₀, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced calcium response.

-

Part C: In Vivo Validation with Preclinical Animal Models

Causality & Rationale: In vitro assays provide molecular detail, but in vivo models are necessary to predict therapeutic efficacy and side effects in a complex biological system.[9] These models rely on behaviors in rodents that are reliably and specifically modulated by known antipsychotic drugs.[28]

-

Model of Efficacy (Reversal of Hyperlocomotion): Dopamine agonists like amphetamine induce a state of hyperlocomotion in rodents, which is considered a model for the hyperdopaminergic state of psychosis. An effective antipsychotic should be able to reverse this behavior.[29] The test involves administering the benzisoxazole derivative prior to an amphetamine challenge and measuring the animal's locomotor activity in an open field. A dose-dependent reduction in amphetamine-induced movement predicts antipsychotic potential.

-

Model of EPS Liability (Catalepsy Test): Catalepsy in rodents is a state of motor immobility and is a well-validated predictor of a drug's propensity to cause Parkinson-like extrapyramidal side effects.[9] The test involves placing a rat's paws on an elevated bar. The time it takes for the animal to remove its paws is measured. Drugs with high D₂ antagonism in the nigrostriatal pathway, like typical antipsychotics, induce significant catalepsy. Atypical agents like the benzisoxazole derivatives should induce catalepsy only at doses much higher than their therapeutically-relevant doses, indicating a wider therapeutic window.

Structure-Activity Relationship (SAR) Insights

The 3-(4-Piperidinyl)-1,2-benzisoxazole scaffold is not monolithic; specific substitutions are critical for its pharmacological profile.

-

6-Fluoro Substitution: A fluorine atom at the 6-position of the benzisoxazole ring is a common feature (e.g., in risperidone and paliperidone) and appears to be optimal for potent D₂ and 5-HT₂ₐ antagonist activity.[30]

-

Piperidinyl Nitrogen (N-1) Substitution: This is the primary point of diversification. The nature of the substituent attached to the piperidine nitrogen profoundly influences the compound's overall pharmacology, including its affinity for various receptors and its pharmacokinetic properties.[31] For example, the extended side chain in risperidone contributes to its overall receptor binding profile.

Conclusion and Future Directions

The mechanism of action of 3-(4-Piperidinyl)-1,2-benzisoxazole derivatives is a paradigm of modern rational drug design. Their clinical success stems from a finely tuned polypharmacology, centered on potent 5-HT₂ₐ antagonism combined with moderate D₂ antagonism. This dual action, supported by a specific profile at adrenergic and histaminergic receptors, allows for the effective treatment of psychosis with a significantly reduced burden of motor side effects. The experimental workflows detailed herein—from in vitro binding and functional assays to in vivo behavioral models—represent the critical path for characterizing such compounds and discovering the next generation of CNS therapeutics.

Future research in this area is likely to focus on more nuanced aspects of GPCR signaling, such as biased agonism, where ligands can selectively activate certain downstream pathways over others at the same receptor. Harnessing this phenomenon could lead to the development of novel benzisoxazole derivatives with even greater selectivity, separating therapeutic effects from adverse reactions with unprecedented precision.

References

- Wikipedia. (n.d.). Risperidone.

- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Iloperidone?.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Paliperidone Palmitate?.

- Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone.

- Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.

- Chue, P., & Chue, J. (2012). Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. Recent Patents on CNS Drug Discovery, 7(1), 2-9.

- Khan, Z., & Rosani, A. (2023). Risperidone. In StatPearls. StatPearls Publishing.

- Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 78(11), 774-781.

- Dr. Oracle. (2025, May 19). What is the mechanism of action of Paliperidone (Invega)?.

- Zhang, R., & Xie, X. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 764322.

- Weiden, P. J. (2016). Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy. Core Evidence, 11, 49–63.

- Pediatric Oncall. (n.d.). Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.

- Is, O., & Is, O. (2018). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 38(1), 39-47.

- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.

- PsychDB. (2024, January 21). Paliperidone (Invega).

- PERSERIS® (risperidone) HCP. (n.d.). Mechanism of Action.

- Slideshare. (n.d.). Iloperidone.

- MedicineNet. (n.d.). iloperidone (Fanapt): Schizophrenia Drug Side Effects & Dosage.

- Patsnap Synapse. (2024, June 14). What is Iloperidone used for?.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Paliperidone?.

- Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.

- González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current Molecular Pharmacology, 4(1), 56–69.

- Wikipedia. (n.d.). 5-HT2A receptor.

- Moser, P. C., et al. (2009). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 31(Suppl 1), S19-S24.

- Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Journal of Neuroscience, 34(46), 15155-15157.

- González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47–84.

- Meltzer, H. Y., et al. (2012). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 64(1), 1–63.

- Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Neurotoxicity Research, 5(1-2), 101-110.

- Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221.

- Moreno, J. L., & González-Maeso, J. (2013). Preclinical models of antipsychotic drug action. British Journal of Pharmacology, 169(6), 1199–1211.

- ResearchGate. (n.d.). Simplified receptor binding affinity profiles for atypical antipsychotics.

- Wikipedia. (n.d.). Dopamine receptor.

- Prasad, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534-542.

- Kim, J., & Lee, J. (2024). Atypical Antipsychotic Agents. In StatPearls. StatPearls Publishing.

- Wikipedia. (n.d.). Dopamine receptor D2.

- bionity.com. (n.d.). 5-HT2A receptor.

- NEI. (2012). Mechanisms of Therapeutic Actions and Adverse Side Effects. Poster presented at the 2012 NEI Global Psychopharmacology Congress.

- Li, M., et al. (2010). Behavioral animal models of antipsychotic drug actions. Current Protocols in Pharmacology, Chapter 5, Unit 5.59.

- Patil, S. A., & Joshi, V. G. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans, 4(4), 835-844.

- Cecchetti, V., et al. (1995). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry, 38(6), 973-982.

- Stahl, S. M. (2002). Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile. CNS Spectrums, 7(S1), 5-10.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Stahl, S. M. (2003). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. Primary Care Companion to The Journal of Clinical Psychiatry, 5(suppl 3), 9–13.

- ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations.

- Labome. (n.d.). Receptor-Ligand Binding Assays.

- Nguyen, L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1B.4.1–1B.4.16.

- Springer Nature Experiments. (n.d.). Radioligand Binding Studies.

- Ossila. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

- Abdel-Maksoud, M. S., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(14), 5364.

Sources

- 1. ossila.com [ossila.com]

- 2. Risperidone - Wikipedia [en.wikipedia.org]

- 3. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.neiglobal.com [cdn.neiglobal.com]

- 5. pediatriconcall.com [pediatriconcall.com]

- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. psychiatrist.com [psychiatrist.com]

- 12. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 17. tandfonline.com [tandfonline.com]

- 18. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 20. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. researchgate.net [researchgate.net]

- 25. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 26. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 28. people.socsci.tau.ac.il [people.socsci.tau.ac.il]

- 29. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-(4-Piperidinyl)-1,2-benzisoxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. This guide provides a comprehensive exploration of this privileged scaffold, with a primary focus on its pivotal role in the development of atypical antipsychotics. We will delve into the synthesis, mechanism of action, structure-activity relationships, and key therapeutic applications of derivatives containing this core. Furthermore, this guide will explore the expanding therapeutic landscape of this scaffold, including its emerging potential in oncology and as a treatment for neurodegenerative diseases. Detailed experimental protocols and data are presented to provide actionable insights for researchers in the field.

Introduction: The Rise of a Privileged Scaffold

The 1,2-benzisoxazole ring system, particularly when substituted at the 3-position with a 4-piperidinyl moiety, has proven to be a remarkably versatile and fruitful scaffold in drug discovery. Its unique three-dimensional structure and electronic properties allow for favorable interactions with a variety of biological targets. This has led to the development of several blockbuster drugs, most notably in the realm of psychiatry. The therapeutic success of these agents has cemented the 3-(4-piperidinyl)-1,2-benzisoxazole core as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity.

The initial breakthrough for this scaffold came with the discovery of its potent antipsychotic activity.[1] This led to the development of atypical antipsychotics like risperidone, paliperidone, and iloperidone, which have revolutionized the treatment of schizophrenia and other psychotic disorders.[1] The key to their efficacy lies in their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] More recently, the therapeutic potential of this scaffold has expanded beyond psychiatry, with studies demonstrating significant antiproliferative and acetylcholinesterase inhibitory activities.[3][4]

This guide will provide a detailed examination of the multifaceted biological activities of the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold, offering a valuable resource for scientists engaged in the design and development of novel therapeutics.

Antipsychotic Activity: The Cornerstone Application

The most well-established and clinically significant biological activity of the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold is its antipsychotic effect. This activity is primarily attributed to the potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2]

Mechanism of Action: A Symphony of Receptor Interactions

The therapeutic efficacy of atypical antipsychotics derived from this scaffold, such as risperidone, paliperidone, and iloperidone, stems from a complex interplay of receptor binding affinities.[5][6][7] While the exact mechanism is not fully elucidated, it is widely believed that their ability to modulate dopaminergic and serotonergic neurotransmission is central to their action.[2][7][8]

-

Dopamine D2 Receptor Antagonism: Overactivity in the mesolimbic dopamine pathway is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[7] By blocking D2 receptors in this region, these drugs reduce dopaminergic signaling, thereby alleviating these symptoms.[2][7]

-

Serotonin 5-HT2A Receptor Antagonism: The high affinity for 5-HT2A receptors is a defining characteristic of atypical antipsychotics.[7] Antagonism of these receptors is thought to contribute to the efficacy against negative symptoms (e.g., social withdrawal, anhedonia) and to mitigate the extrapyramidal side effects (EPS) often associated with older, typical antipsychotics.[1] The blockade of 5-HT2A receptors can lead to an increase in dopamine release in certain brain regions, which may counteract the effects of D2 blockade in the nigrostriatal pathway, thus reducing the risk of motor side effects.[1]

-

Other Receptor Interactions: Many of these compounds also exhibit affinity for other receptors, including α1- and α2-adrenergic receptors and H1 histaminergic receptors.[9][10] These interactions contribute to both the therapeutic effects and the side-effect profiles of these drugs, such as sedation and orthostatic hypotension.[5][8]

The interplay between D2 and 5-HT2A receptor antagonism is crucial. Functional crosstalk and even the formation of heterodimers between these two receptors have been reported, suggesting a more intricate regulatory mechanism than simple independent receptor blockade.[11]

Caption: Antipsychotic Mechanism of Action.

Structure-Activity Relationships (SAR)

SAR studies have been crucial in optimizing the antipsychotic activity of this scaffold. Key findings include:

-

Substitution on the Benzisoxazole Ring: A fluorine atom at the 6-position of the benzisoxazole ring generally enhances neuroleptic activity.[12]

-

Substituent on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences potency and receptor selectivity. For instance, the (1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl group is associated with high potency.[12]

-

Arylalkoxyalkyl Substituents: The introduction of aryloxyalkyl groups on the piperidine nitrogen led to the discovery of iloperidone, a potent D2/5-HT2 antagonist.[13]

Key Antipsychotic Drugs Featuring the Scaffold

| Drug | Key Features | Receptor Binding Profile (Ki, nM) |

| Risperidone | First-generation atypical antipsychotic with potent D2 and 5-HT2A antagonism.[14] | D2: ~3.2, 5-HT2A: ~0.2[7] |

| Paliperidone | The active metabolite of risperidone (9-hydroxyrisperidone).[10][15] It has a similar receptor binding profile to the parent drug.[6] | D2: High affinity, 5-HT2A: High affinity[6][10] |

| Iloperidone | Atypical antipsychotic with high affinity for 5-HT2A and D2 receptors, as well as α1-adrenergic receptors.[9][16] | D2: High affinity, 5-HT2A: High affinity[2][9] |

Experimental Protocol: Radioligand Binding Assay for D2 and 5-HT2A Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds to dopamine D2 and serotonin 5-HT2A receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for D2 and 5-HT2A receptors.

Materials:

-

Cell membranes expressing human recombinant D2 or 5-HT2A receptors.

-

Radioligands: [3H]Spiroperidol (for D2) or [3H]Ketanserin (for 5-HT2A).

-

Non-specific binding inhibitors: Haloperidol (for D2) or Mianserin (for 5-HT2A).

-

Test compounds at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Self-Validation:

-

The total binding should be significantly higher than the non-specific binding.

-

The IC50 curve should have a sigmoidal shape with a good fit to the regression model.

-

Reference compounds with known affinities should be included as positive controls.

Emerging Therapeutic Areas

Beyond its established role in psychiatry, the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold is showing promise in other therapeutic areas, including oncology and the treatment of neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the antiproliferative potential of novel derivatives of this scaffold.[3]

-

Mechanism of Action: While the precise mechanisms are still under investigation, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[17][18] For example, certain compounds have demonstrated the ability to upregulate pro-apoptotic proteins like p53 and BAX, while downregulating the anti-apoptotic protein Bcl-2.[17][18] Some derivatives also exhibit inhibitory activity against key kinases involved in cancer progression, such as VEGFR-2 and c-Met.[18]

-

In Vitro Studies: A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer).[3] Several of these compounds showed potent activity against all tested cell lines.[3]

Caption: Anticancer Drug Discovery Workflow.

Acetylcholinesterase Inhibition: A Hope for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a key therapeutic strategy.

-

Mechanism of Action: Certain 3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been found to be potent and selective inhibitors of AChE.[19] Molecular modeling studies suggest that these inhibitors bind to key amino acid residues in the active site of the enzyme, such as Trp-84 and Phe-330.[19]

-

Promising Candidates: A series of N-benzylpiperidine benzisoxazoles displayed potent in vitro inhibition of AChE with IC50 values in the nanomolar range.[19] One compound, 5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one, showed excellent in vivo efficacy, increasing acetylcholine levels in the brain and demonstrating a favorable safety profile.[20]

Synthesis of the 3-(4-Piperidinyl)-1,2-benzisoxazole Core

A common and efficient method for the synthesis of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride core involves an in situ oxime formation and subsequent internal cyclization.

General Synthetic Scheme:

Caption: General Synthesis of the Core Scaffold.

Step-by-Step Protocol:

-

Oxime Formation and Cyclization: A protected piperidinyl ketone is reacted with hydroxylamine sulfate in the presence of a base like potassium hydroxide. This facilitates the in situ formation of an oxime.

-

Internal Cyclization and Hydrolysis: The oxime then undergoes an internal cyclization, followed by alkaline hydrolysis of the N-protecting group, to yield the desired 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

This one-pot reaction is efficient and amenable to large-scale synthesis. The resulting core can then be further modified at the piperidine nitrogen to generate a library of derivatives for biological screening.[21]

Conclusion and Future Directions

The 3-(4-piperidinyl)-1,2-benzisoxazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its success in the development of atypical antipsychotics has paved the way for its exploration in other therapeutic domains. The emerging data on its anticancer and acetylcholinesterase inhibitory activities suggest a bright future for this versatile scaffold.

Future research should focus on:

-

Elucidating Novel Mechanisms of Action: A deeper understanding of how these compounds interact with various biological targets will be crucial for rational drug design.

-

Expanding the Therapeutic Landscape: Systematic exploration of derivatives against a wider range of targets is warranted.

-

Optimizing Pharmacokinetic and Pharmacodynamic Properties: Fine-tuning the scaffold to improve drug-like properties will be essential for clinical success.

The continued investigation of the 3-(4-piperidinyl)-1,2-benzisoxazole scaffold holds immense promise for the discovery of new and improved therapies for a wide range of human diseases.

References

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigative New Drugs. [Link]

-

Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry. [Link]

-

What is the mechanism of Iloperidone? Patsnap Synapse. [Link]

-

Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy. Neuropsychiatric Disease and Treatment. [Link]

-

A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry. [Link]

-

Iloperidone. SlideShare. [Link]

-

iloperidone (Fanapt): Schizophrenia Drug Side Effects & Dosage. MedicineNet. [Link]

-

What is Iloperidone used for? Patsnap Synapse. [Link]

-

The preclinical discovery and development of paliperidone for the treatment of schizophrenia. Expert Opinion on Drug Discovery. [Link]

-

Paliperidone. Wikipedia. [Link]

-

Paliperidone (Invega). PsychDB. [Link]

-

Paliperidone. PubChem. [Link]

-

3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873). Journal of Medicinal Chemistry. [Link]

-

Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. [Link]

-

Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research. [Link]

-

An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Bulletin of the Korean Chemical Society. [Link]

-

Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropharmacology. [Link]

-

Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

-

Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

-

Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: A structure–activity relationship study. ResearchGate. [Link]

-

5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety. Journal of Medicinal Chemistry. [Link]

-

An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist. Yonsei University. [Link]

-

Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. Frontiers in Neuroscience. [Link]

-

Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

-

Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans. [Link]

-

Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports. [Link]

-

Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International Journal of Molecular Sciences. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed. [Link]

-

Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. ResearchGate. [Link]

-

Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis Online. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. ResearchGate. [Link]

-

(PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate. [Link]

-

Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles. Journal of King Saud University - Science. [Link]

-

Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Semantic Scholar. [Link]

-

3-[[(Aryloxy)alkyl]piperidinyl]-1,2-Benzisoxazoles as D2/5-HT2 Antagonists with Potential Atypical Antipsychotic Activity. ACS Publications. [Link]

-

Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology. [Link]

-

Benzisoxazole – Knowledge and References. Taylor & Francis. [Link]

-

Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. [Link]

-

Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A... ResearchGate. [Link]

- 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. What is Iloperidone used for? [synapse.patsnap.com]

- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Iloperidone? [synapse.patsnap.com]

- 6. The preclinical discovery and development of paliperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. iloperidone (Fanapt): Schizophrenia Drug Side Effects & Dosage [medicinenet.com]

- 9. Iloperidone | PPTX [slideshare.net]

- 10. psychdb.com [psychdb.com]

- 11. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Paliperidone - Wikipedia [en.wikipedia.org]

- 16. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]